4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide
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Overview
Description
4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its potential biological and pharmaceutical applications. The presence of the quinoline and thiadiazole moieties in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with malonic acid or its equivalents under acidic or basic conditions.
Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced by reacting the quinoline derivative with thiosemicarbazide or similar reagents under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated quinoline derivatives.
Scientific Research Applications
4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The thiadiazole ring can interact with metal ions, affecting enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core but lack the thiadiazole moiety.
1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring but differ in the attached functional groups.
Uniqueness
4-hydroxy-2-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is unique due to the combination of the quinoline and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-7-4-11(18)9-5-8(2-3-10(9)15-7)12(19)16-13-17-14-6-20-13/h2-6H,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPADNMPSDRBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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